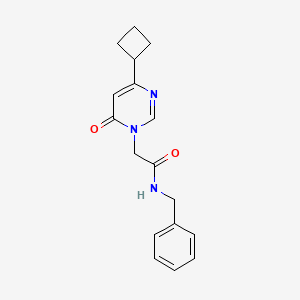
N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide, also known as HMB, is a natural compound that is produced by the human body during the metabolism of leucine. HMB has been extensively studied for its potential benefits in improving muscle mass and strength, reducing muscle damage, and enhancing recovery after exercise.
作用機序
The exact mechanism of action of N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide is not fully understood, but it is believed to work by activating the mTOR pathway, which is responsible for regulating muscle protein synthesis. N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide may also work by reducing the activity of enzymes that break down muscle proteins, such as the ubiquitin-proteasome system.
Biochemical and Physiological Effects
N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide supplementation has been shown to increase muscle mass and strength, reduce muscle damage, and enhance recovery after exercise. N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide has also been shown to have anti-inflammatory and antioxidant properties, which may help reduce muscle damage and improve recovery after exercise. N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide has also been shown to improve aerobic performance and reduce muscle soreness.
実験室実験の利点と制限
N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide has several advantages for lab experiments, including its well-established safety profile and its ability to improve muscle mass and strength. However, there are also some limitations to using N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide in lab experiments, including the need for large doses to see significant effects and the potential for individual variability in response to N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide supplementation.
将来の方向性
There are several potential future directions for research on N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide. One area of interest is the potential use of N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide in the treatment of muscle wasting conditions, such as sarcopenia and cachexia. Another area of interest is the potential use of N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide in combination with other supplements or interventions, such as resistance training or protein supplementation. Finally, future research could focus on identifying the optimal dose and timing of N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide supplementation for different populations and exercise protocols.
Conclusion
In conclusion, N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide is a natural compound that has been extensively studied for its potential benefits in improving muscle mass and strength, reducing muscle damage, and enhancing recovery after exercise. N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide supplementation has been shown to have several biochemical and physiological effects, including increasing muscle protein synthesis, reducing muscle protein breakdown, and improving aerobic performance. While there are some limitations to using N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide in lab experiments, there are also several potential future directions for research on N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide.
合成法
N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide can be synthesized in the laboratory by reacting 2,6-dimethylbenzoyl chloride with 4-hydroxy-3-methylbutan-2-one in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide.
科学的研究の応用
N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide has been extensively studied for its potential benefits in improving muscle mass and strength, reducing muscle damage, and enhancing recovery after exercise. Several studies have shown that N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide supplementation can increase muscle protein synthesis, reduce muscle protein breakdown, and improve muscle function. N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide has also been shown to have anti-inflammatory and antioxidant properties, which may help reduce muscle damage and improve recovery after exercise.
特性
IUPAC Name |
N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-9-6-5-7-10(2)13(9)14(17)15-12(4)11(3)8-16/h5-7,11-12,16H,8H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAHCYHKPHXQFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)NC(C)C(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxy-3-methylbutan-2-yl)-2,6-dimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(1,2,3,4-Tetrahydroisoquinoline-3-carbonyl)piperidin-4-yl]pyrrolidin-2-one;hydrochloride](/img/structure/B7630767.png)
![1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7630778.png)



![2-[4-[6-(Cyclopropylmethylamino)pyrimidin-4-yl]piperazin-1-yl]propan-1-ol](/img/structure/B7630806.png)
![1-[[6-(Dimethylamino)pyridin-2-yl]methyl]-3-(3-methylsulfanylcyclopentyl)urea](/img/structure/B7630818.png)
![4-[(4-Ethoxyphenyl)sulfinylmethyl]-2-(oxolan-2-yl)-1,3-thiazole](/img/structure/B7630828.png)
![3-(6-methoxy-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)-N-methylpropanamide](/img/structure/B7630832.png)
![2-[2-Hydroxy-3-(2-methylphenoxy)propyl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B7630835.png)

![2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B7630852.png)

![(2,5-Difluoro-4-methylphenyl)-[2-(2-hydroxypropyl)pyrrolidin-1-yl]methanone](/img/structure/B7630879.png)